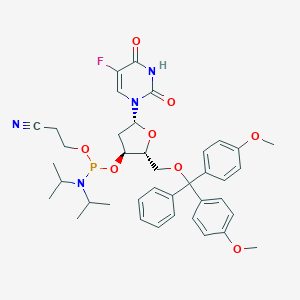

5'-DMT-5-F-2'-dU Phosphoramidite

Description

Properties

IUPAC Name |

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H46FN4O8P/c1-26(2)44(27(3)4)53(50-22-10-21-41)52-34-23-36(43-24-33(40)37(45)42-38(43)46)51-35(34)25-49-39(28-11-8-7-9-12-28,29-13-17-31(47-5)18-14-29)30-15-19-32(48-6)20-16-30/h7-9,11-20,24,26-27,34-36H,10,22-23,25H2,1-6H3,(H,42,45,46)/t34-,35+,36+,53?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDBDJDCIBKCKF-QMTPQUJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H46FN4O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

748.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142246-63-7 | |

| Record name | 5-Fluorodeoxyuridine-CE phosphoramiditefor cyclon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5'-DMT-5-F-2'-dU Phosphoramidite: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the properties, synthesis, and applications of 5'-DMT-5-F-2'-dU Phosphoramidite, a key building block in the synthesis of modified oligonucleotides for therapeutic and research applications.

Core Properties

This compound is a synthetic nucleoside phosphoramidite containing a 5-fluoro-2'-deoxyuridine (5-F-dU) moiety. The 5'-dimethoxytrityl (DMT) group provides a lipophilic handle for purification and is readily cleaved to allow for the stepwise synthesis of oligonucleotides. The phosphoramidite group at the 3'-position enables efficient coupling to the 5'-hydroxyl of the growing oligonucleotide chain.

Quantitative Data Summary

| Property | Value |

| Chemical Formula | C₃₉H₄₆FN₄O₈P |

| Molecular Weight | 748.8 g/mol [1] |

| CAS Number | 142246-63-7[1] |

| Synonyms | 5-F-dU-CE Phosphoramidite, 2'-Deoxy-5-fluoro-D-uridine 3'-CE phosphoramidite |

| Physical Form | White to off-white solid powder |

| Purity | ≥98%[1] |

| Solubility | Sparingly soluble in DMSO (1-10 mg/ml) and Ethanol (1-10 mg/ml)[1] |

| Storage Conditions | -20°C, under inert gas, desiccated[1] |

| Stability | ≥ 4 years at -20°C[1] |

Spectroscopic and Analytical Characterization

-

³¹P NMR: The phosphorus-31 NMR spectrum is a critical tool for assessing the purity of phosphoramidites. A single sharp peak, or a pair of closely spaced peaks representing diastereomers, is expected in the region of 140-155 ppm , characteristic of phosphoramidites[2]. The absence of significant peaks in other regions indicates high purity and the absence of hydrolysis or oxidation products[2].

-

¹H NMR: The proton NMR spectrum provides structural confirmation. Diagnostic signals include the anomeric proton of the deoxyribose sugar, typically found between 5.0 and 6.4 ppm [2]. The protons of the dimethoxytrityl (DMT) group will appear in the aromatic region, and the protons of the diisopropylamino and cyanoethyl groups will be present in the aliphatic region.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the phosphoramidite. Purity can also be assessed by techniques such as LC-MS[3].

Experimental Protocols

This compound is utilized in standard automated solid-phase oligonucleotide synthesis. The coupling of this modified phosphoramidite is reported to be as efficient as that of unmodified nucleoside amidites[4].

Standard Oligonucleotide Synthesis Cycle

The synthesis of oligonucleotides proceeds in a cyclical manner, with each cycle adding one nucleoside to the growing chain. The following is a generalized protocol for automated solid-phase DNA synthesis:

1. Detritylation (Deblocking):

-

Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an anhydrous, non-polar solvent like dichloromethane or toluene[5].

-

Procedure: The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside, exposing a reactive hydroxyl group for the next coupling step[5]. The orange-colored trityl cation released can be monitored spectrophotometrically to determine coupling efficiency from the previous cycle[5].

2. Coupling:

-

Reagents:

-

Procedure: The phosphoramidite is activated by the acidic azole catalyst and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage[5]. The coupling time is typically rapid, on the order of 20 seconds for deoxynucleosides[6].

3. Capping:

-

Reagents:

-

Capping Reagent A (e.g., acetic anhydride in tetrahydrofuran/lutidine).

-

Capping Reagent B (e.g., N-methylimidazole in tetrahydrofuran).

-

-

Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutations in subsequent cycles[5].

4. Oxidation:

-

Reagent: A solution of iodine (e.g., 0.02-0.1 M) in a mixture of tetrahydrofuran, pyridine, and water[5].

-

Procedure: The unstable phosphite triester linkage is oxidized to a stable phosphate triester[5].

These four steps are repeated until the desired oligonucleotide sequence is assembled.

Cleavage and Deprotection

Following synthesis, the oligonucleotide is cleaved from the solid support, and the protecting groups on the phosphate backbone and the nucleobases are removed.

-

Cleavage from Support and Phosphate Deprotection: This is typically achieved by treatment with concentrated ammonium hydroxide[5]. For sensitive oligonucleotides, milder conditions such as a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA) can be used[8].

-

Base Deprotection: The protecting groups on the standard DNA bases (benzoyl for A and C, isobutyryl for G) are removed by heating in concentrated ammonium hydroxide (e.g., 55°C for 5 hours)[5]. For oligonucleotides containing 5-F-dU, standard deprotection protocols are generally applicable[9]. However, for particularly sensitive modified oligonucleotides, milder deprotection strategies may be required[8][10][11].

Applications in Research and Drug Development

Oligonucleotides containing 5-fluoro-2'-deoxyuridine have significant potential in various research and therapeutic areas, primarily due to the anticancer properties of 5-fluorouracil (5-FU), the active metabolite.

Anticancer Prodrugs

Oligonucleotides synthesized with this compound can act as prodrugs of 5-FU. Upon cellular uptake, these oligonucleotides are degraded by cellular nucleases, releasing 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which is a potent inhibitor of thymidylate synthase[12]. This inhibition disrupts the synthesis of thymidine, a crucial component of DNA, leading to cell death in rapidly dividing cancer cells.

Antisense and RNAi Therapeutics

The incorporation of 5-F-dU into antisense oligonucleotides or siRNAs can enhance their therapeutic properties. The fluorine modification can increase the binding affinity of the oligonucleotide to its target mRNA and improve its resistance to nuclease degradation, thereby enhancing its potency and duration of action.

Visualizations

Oligonucleotide Synthesis Workflow

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Mechanism of Action of 5-Fluorouracil

Caption: Intracellular activation and mechanism of action of 5-F-dU.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 5. atdbio.com [atdbio.com]

- 6. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. glenresearch.com [glenresearch.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. glenresearch.com [glenresearch.com]

- 12. Oligonucleotides Carrying Nucleoside Antimetabolites as Potential Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

The Guardian of the Code: How 5-Fluoro-2'-deoxyuridine Fortifies Oligonucleotides

For researchers, scientists, and drug development professionals, the quest for stable, effective oligonucleotide therapeutics is a constant challenge. The inherent instability of these molecules in biological systems presents a significant hurdle to their clinical translation. This in-depth technical guide explores the pivotal role of a key modification, 5-fluoro-2'-deoxyuridine (5-F-2'-dU), in enhancing the stability and therapeutic potential of oligonucleotides.

The modification of oligonucleotides with 5-F-2'-dU has emerged as a promising strategy to overcome the limitations of their unmodified counterparts. This guide will delve into the biophysical properties conferred by this modification, detail the experimental protocols for its implementation and evaluation, and provide a comprehensive overview of its impact on the stability and function of oligonucleotides.

Bolstering the Backbone: The Impact of 5-F-2'-dU on Oligonucleotide Stability

The introduction of a fluorine atom at the 5-position of the uracil base in 2'-deoxyuridine significantly alters the electronic and conformational properties of the nucleoside. This, in turn, imparts enhanced stability to the resulting oligonucleotide. The primary mechanisms behind this stabilization include increased resistance to nuclease degradation and enhanced thermal stability of the duplex.

Enhanced Nuclease Resistance

Unmodified oligonucleotides are rapidly degraded by endo- and exonucleases present in serum and within cells.[1] The 5-fluoro modification in 5-F-2'-dU provides steric hindrance to these enzymes, thereby slowing down the rate of degradation. While specific quantitative data for the half-life of 5-F-2'-dU modified oligonucleotides in serum is not extensively available in the public domain, studies on related 2'-fluoro modifications have demonstrated a significant increase in stability. For instance, fully 2'-modified oligonucleotide duplexes, including those with 2'-fluoro nucleotides, exhibit enhanced plasma stability compared to unmodified small interfering RNA (siRNA).[2] Oligonucleotides with a 2'-fluoro modification have been shown to have a prolonged half-life in human plasma.[3]

Increased Thermal Stability

The thermal stability of an oligonucleotide duplex, measured by its melting temperature (Tm), is a critical parameter for its in vivo efficacy. A higher Tm indicates a more stable duplex, which is essential for target binding and biological activity. The electronegativity of the fluorine atom in 5-F-2'-dU influences the sugar pucker conformation and base stacking interactions, leading to a more stable helical structure.

Table 1: Illustrative Impact of Modifications on Oligonucleotide Duplex Stability

| Modification | Abbreviation | Approximate ΔTm per Modification (°C) | Reference |

| Locked Nucleic Acid | LNA | +2 to +9.6 | [6] |

| 2-Amino-deoxyadenosine | 2-Amino-dA | +3 | [6] |

| 5-Methyl-deoxycytidine | 5-Me-dC | +1.3 | [6] |

| C-5 Propynyl-deoxyuridine | pdU | +1.7 | [6] |

This table provides a general comparison of the impact of various modifications on duplex stability. Specific values for 5-F-2'-dU are not available in the cited literature but are expected to be in a similar range to other stabilizing modifications.

Experimental Protocols: A Guide to Synthesis and Characterization

The successful application of 5-F-2'-dU modified oligonucleotides relies on robust and reproducible experimental protocols for their synthesis and characterization.

Synthesis of 5-Fluoro-2'-deoxyuridine Modified Oligonucleotides

The incorporation of 5-F-2'-dU into an oligonucleotide sequence is achieved through solid-phase phosphoramidite chemistry. This method allows for the stepwise addition of nucleotide monomers to a growing chain attached to a solid support.[7][8] The key component for this process is the 5-F-2'-dU-CE Phosphoramidite.[9]

Workflow for Solid-Phase Synthesis of a 5-F-2'-dU Modified Oligonucleotide:

Caption: Automated solid-phase synthesis cycle for incorporating 5-F-2'-dU.

A detailed, step-by-step protocol for the synthesis of the 5-fluoro-2'-deoxycytidine phosphoramidite, a related building block, has been described and can be adapted for 5-F-2'-dU.[9] The general steps involve:

-

Protection of the 5'-hydroxyl group: Typically with a dimethoxytrityl (DMT) group.

-

Phosphitylation of the 3'-hydroxyl group: Using an appropriate phosphitylating agent to create the reactive phosphoramidite.

-

Purification: The final phosphoramidite is purified, usually by chromatography.

Nuclease Stability Assay

To quantify the enhanced stability of 5-F-2'-dU modified oligonucleotides, a nuclease degradation assay is performed. This typically involves incubating the oligonucleotide in a biological matrix, such as human serum or a solution containing specific nucleases, and monitoring its degradation over time.

General Protocol for Serum Stability Assay: [10]

-

Incubation: Incubate the 5-F-2'-dU modified oligonucleotide and an unmodified control in human serum (e.g., 50% v/v) at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

-

Extraction: Extract the remaining oligonucleotide from the serum samples.

-

Analysis: Analyze the samples by a suitable method such as capillary electrophoresis or polyacrylamide gel electrophoresis (PAGE) to quantify the amount of intact oligonucleotide remaining at each time point.

-

Half-life Calculation: Determine the half-life (t½) of the oligonucleotides by plotting the percentage of intact oligonucleotide versus time.

Caption: Workflow for assessing oligonucleotide stability in human serum.

Thermal Melting (Tm) Analysis

The thermal stability of an oligonucleotide duplex is determined by measuring its melting temperature (Tm). This is the temperature at which 50% of the duplex molecules dissociate into single strands.

Protocol for UV Thermal Denaturation:

-

Sample Preparation: Prepare a solution containing the 5-F-2'-dU modified oligonucleotide and its complementary strand in a suitable buffer (e.g., phosphate buffer with NaCl).

-

Spectrophotometer Setup: Use a UV-Vis spectrophotometer equipped with a temperature controller.

-

Melting Curve Acquisition: Monitor the absorbance at 260 nm as the temperature is gradually increased.

-

Tm Determination: The Tm is the temperature at the midpoint of the transition from the lower (duplex) to the upper (single-stranded) absorbance plateau. This can be determined from the first derivative of the melting curve.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique to assess the conformational properties of oligonucleotides. It can provide insights into the helical structure (e.g., A-form, B-form) and how modifications like 5-F-2'-dU affect the overall conformation.[11][12]

General Protocol for CD Spectroscopy:

-

Sample Preparation: Prepare a solution of the oligonucleotide duplex in a suitable buffer.

-

Spectra Acquisition: Record the CD spectrum over a range of wavelengths (e.g., 200-320 nm).

-

Analysis: The resulting spectrum provides a characteristic signature of the duplex conformation. For example, B-form DNA typically shows a positive band around 275 nm and a negative band around 245 nm.

Caption: Workflow for Circular Dichroism (CD) analysis of oligonucleotides.

Functional Implications of 5-F-2'-dU Modification

The enhanced stability conferred by 5-F-2'-dU has significant implications for the therapeutic efficacy of oligonucleotides.

Impact on RNase H Activity

For antisense oligonucleotides that function via an RNase H-mediated mechanism of action, the modification of the sugar moiety is a critical consideration. RNase H recognizes and cleaves the RNA strand of a DNA:RNA heteroduplex. Studies have shown that 2'-fluoro modifications are not substrates for RNase H cleavage.[13] This means that oligonucleotides uniformly modified with 5-F-2'-dU will not be able to elicit RNase H-dependent degradation of a target mRNA. However, this property can be strategically utilized in the design of "gapmer" antisense oligonucleotides, where a central "gap" of unmodified DNA is flanked by modified wings (e.g., containing 5-F-2'-dU) to provide nuclease resistance.

Cellular Uptake and Pharmacokinetics

The in vivo behavior of oligonucleotides is heavily influenced by their chemical modifications. While specific pharmacokinetic and biodistribution data for 5-F-2'-dU modified oligonucleotides are not extensively documented, general principles for modified oligonucleotides apply. Increased stability against nucleases is expected to lead to a longer plasma half-life and improved tissue distribution.[14] The impact of the 5-fluoro modification on cellular uptake mechanisms warrants further investigation.

Signaling Pathways

The direct modulation of specific signaling pathways by 5-F-2'-dU modified oligonucleotides is an area of active research. While the parent compound, 5-fluoro-2'-deoxyuridine, is a known anticancer agent that disrupts DNA synthesis, the effects of its incorporation into an oligonucleotide are sequence-dependent and targeted. Antisense oligonucleotides containing 5-F-2'-dU can be designed to downregulate the expression of key proteins involved in various disease-related signaling pathways, such as those in cancer.[15] For example, an ASO targeting a proto-oncogene could inhibit its expression and thereby block a pro-proliferative signaling cascade. The enhanced stability of the 5-F-2'-dU modified ASO would be expected to lead to a more sustained and potent effect.

It is crucial to distinguish the targeted, sequence-specific effects of a 5-F-2'-dU modified oligonucleotide from the non-specific cytotoxic effects of the free nucleoside. The oligonucleotide acts as a delivery vehicle and a specific binding agent, directing the therapeutic effect to a particular mRNA target.

Conclusion

The incorporation of 5-fluoro-2'-deoxyuridine into oligonucleotides represents a valuable tool in the development of nucleic acid-based therapeutics. The enhanced nuclease resistance and thermal stability conferred by this modification address key challenges in the field. While further research is needed to fully quantify the in vivo benefits and to explore its impact on various cellular processes, the available data strongly support the role of 5-F-2'-dU as a guardian of the oligonucleotide code, paving the way for more robust and effective therapeutic applications. This guide provides a foundational understanding for researchers and drug developers looking to harness the potential of this important chemical modification.

References

- 1. idtdna.com [idtdna.com]

- 2. attogene.com [attogene.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Oligo-2'-fluoro-2'-deoxynucleotide N3'-->P5' phosphoramidates: synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and Proceedings in Clinical Application of Nucleic Acid Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scilit.com [scilit.com]

- 7. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 8. biotage.com [biotage.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Circular dichroism and conformational polymorphism of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Circular dichroism spectroscopy of DNA: from duplexes to quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US8911948B2 - RNase H-based assays utilizing modified RNA monomers - Google Patents [patents.google.com]

- 14. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. attogene.com [attogene.com]

Commercial Suppliers and Technical Guide for 5'-DMT-5-F-2'-dU Phosphoramidite

For researchers, scientists, and drug development professionals venturing into the synthesis of modified oligonucleotides, 5'-DMT-5-F-2'-dU Phosphoramidite is a key building block for introducing 5-fluoro-2'-deoxyuridine into a sequence. This modification can enhance the therapeutic properties of oligonucleotides. This guide provides an in-depth overview of commercial suppliers, key quantitative data, and a detailed experimental protocol for the use of this phosphoramidite.

Commercial Availability

A number of reputable chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The following table summarizes the offerings from several prominent vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| Cayman Chemical | This compound | 142246-63-7 | C₃₉H₄₆FN₄O₈P | 748.8 | ≥98% |

| Glen Research | 5-F-dU-CE Phosphoramidite | 142246-63-7 | C₃₉H₄₆FN₄O₈P | 748.79 | Not specified |

| BOC Sciences | 2'-Deoxy-5'-O-DMT-5-fluorouridine 3'-CE phosphoramidite | 142246-63-7 | C₃₉H₄₆FN₄O₈P | 748.80 | Not specified |

| ChemGenes | 5-Fluoro-deoxy Uridine CED phosphoramidite | Not specified | C₃₉H₄₆FN₄O₈P | 748.78 | Not specified |

| MedchemExpress | 2'-Deoxy-5'-O-DMT-5-fluorouridine 3'-CE phosphoramidite | 142246-63-7 | C₃₉H₄₆FN₄O₈P | 748.78 | >98% |

| Viral Vector Analytical Development | This compound | Not specified | Not specified | Not specified | Not specified |

Experimental Protocols

The incorporation of this compound into an oligonucleotide sequence generally follows standard automated solid-phase synthesis protocols. According to major suppliers like Glen Research, no significant modifications to standard coupling and deprotection methods are necessary for this particular phosphoramidite.

Standard Oligonucleotide Synthesis Cycle

The synthesis is a cyclical process involving four main steps for each nucleotide addition:

-

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside. This is typically achieved by treatment with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane. The orange color of the resulting trityl cation can be used to monitor the efficiency of the synthesis.

-

Coupling: The this compound, dissolved in anhydrous acetonitrile, is activated by a catalyst (e.g., 5-(ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI)) and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in the final product. This is typically done using a mixture of acetic anhydride and 1-methylimidazole.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution in a mixture of water, pyridine, and tetrahydrofuran.

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed.

-

Cleavage from Support: The solid support is treated with a concentrated solution of ammonium hydroxide at room temperature. This cleaves the ester linkage holding the oligonucleotide to the support.

-

Base and Phosphate Deprotection: The ammonium hydroxide solution also removes the protecting groups from the phosphate backbone (cyanoethyl groups) and the nucleobases. For oligonucleotides containing 5-F-dU, standard deprotection with ammonium hydroxide at elevated temperatures (e.g., 55°C) for several hours is generally sufficient.

Purification and Quality Control

After deprotection, the crude oligonucleotide solution contains the full-length product as well as shorter, failed sequences. Purification is typically performed using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

The final product should be analyzed to confirm its identity and purity. Common quality control methods include:

-

Mass Spectrometry (MS): To verify the molecular weight of the final oligonucleotide, confirming the correct sequence and the incorporation of the 5-F-dU modification.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the oligonucleotide product.

-

UV-Vis Spectroscopy: To quantify the concentration of the oligonucleotide solution.

Signaling Pathways and Experimental Workflows

The primary application of incorporating 5-F-dU into oligonucleotides is often related to its role as an antimetabolite and its ability to influence biological pathways, particularly in the context of cancer therapy and antiviral research. 5-Fluorouracil (5-FU), the parent drug of 5-F-dU, is a well-known inhibitor of thymidylate synthase, a key enzyme in DNA synthesis and repair.

Applications of Fluorinated Pyrimidines in Nucleic Acid Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated pyrimidines represent a cornerstone in the field of nucleic acid research and therapeutics. The strategic incorporation of fluorine atoms into pyrimidine nucleosides can dramatically alter their biological properties, leading to potent anticancer and antiviral agents. The high electronegativity and small van der Waals radius of fluorine can enhance binding affinity to target enzymes, increase metabolic stability, and modulate the conformational properties of nucleic acids. This technical guide provides a comprehensive overview of the applications of fluorinated pyrimidines, with a focus on their mechanisms of action, quantitative efficacy, and the experimental methodologies used in their study.

Anticancer Agents

Fluorinated pyrimidines are among the most widely used chemotherapeutic agents, primarily functioning as antimetabolites that interfere with DNA and RNA synthesis in rapidly dividing cancer cells.

5-Fluorouracil (5-FU) and its Prodrugs

5-Fluorouracil (5-FU) is a synthetic pyrimidine analog that has been a mainstay in the treatment of various solid tumors, including colorectal, breast, and stomach cancers, for decades. Its cytotoxic effects are mediated through multiple mechanisms following its intracellular conversion into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[1][2]

-

Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate, leading to the inhibition of the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis.[1][3] This "thymineless death" is a primary mechanism of 5-FU's anticancer activity.[1]

-

Incorporation into DNA and RNA: FdUTP can be incorporated into DNA, leading to DNA fragmentation and apoptosis.[2] FUTP is incorporated into RNA, disrupting RNA processing and protein synthesis.[1]

Capecitabine is an orally administered prodrug of 5-FU, designed for tumor-selective activation.[4][5] It undergoes a three-step enzymatic conversion to 5-FU, with the final step catalyzed by thymidine phosphorylase, an enzyme that is often overexpressed in tumor tissues.[5][6] This targeted activation is intended to increase efficacy and reduce systemic toxicity compared to intravenous 5-FU administration.[4]

Gemcitabine

Gemcitabine (2',2'-difluoro-2'-deoxycytidine) is a deoxycytidine analog with potent antitumor activity against a variety of solid tumors, including pancreatic, non-small cell lung, bladder, and breast cancers.[7][8][9] After intracellular phosphorylation to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms, gemcitabine exerts its cytotoxic effects through:[10]

-

Masked Chain Termination: Incorporation of dFdCTP into the growing DNA strand allows for the addition of one more deoxynucleotide before preventing further elongation by DNA polymerases.[11] This "masked" termination helps it evade proofreading and repair mechanisms.[11]

-

Inhibition of Ribonucleotide Reductase: The diphosphate metabolite, dFdCDP, inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxynucleotides required for DNA synthesis. This depletion of the deoxynucleotide pool enhances the incorporation of dFdCTP into DNA.[7][10]

Trifluridine

Trifluridine, a trifluoromethyl analog of thymidine, is a component of the oral anticancer drug TAS-102 (trifluridine/tipiracil).[12] Trifluridine's primary mechanism of action is its incorporation into DNA after being phosphorylated to its triphosphate form.[12][13] This incorporation leads to DNA dysfunction and inhibition of cell proliferation.[12] Tipiracil is a thymidine phosphorylase inhibitor that prevents the rapid degradation of trifluridine, thereby increasing its bioavailability.[14]

Antiviral Agents

The ability of fluorinated pyrimidines to interfere with nucleic acid replication also makes them effective antiviral agents.

Sofosbuvir

Sofosbuvir is a cornerstone of modern hepatitis C virus (HCV) therapy. It is a prodrug of a uridine nucleotide analog that, once metabolized to its active triphosphate form (GS-461203), acts as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[15][16][17] GS-461203 is incorporated into the nascent viral RNA chain, causing premature chain termination and halting viral replication.[16][17] Sofosbuvir exhibits a high barrier to resistance and is effective against all HCV genotypes.[15]

Favipiravir

Favipiravir is a broad-spectrum antiviral agent with activity against various RNA viruses, including influenza and SARS-CoV-2.[14][18][19] It is a prodrug that is converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[14][18] Favipiravir-RTP acts as a purine analog and is incorporated into the viral RNA by the RNA-dependent RNA polymerase.[20] This incorporation can lead to either chain termination or lethal mutagenesis, where the accumulation of mutations in the viral genome renders it non-viable.[14][20]

Fluorinated Pyrimidines as Probes in Nucleic Acid Research

Beyond their therapeutic applications, fluorinated pyrimidines are valuable tools for studying the structure, dynamics, and interactions of nucleic acids, primarily through the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

The fluorine-19 nucleus possesses several properties that make it an excellent NMR probe: 100% natural abundance, high gyromagnetic ratio, and a large chemical shift range that is highly sensitive to the local electronic environment.[21][22] Since fluorine is absent in naturally occurring biological macromolecules, site-specific incorporation of a fluorinated pyrimidine provides a background-free signal that can be used to monitor:

-

Conformational Changes: Changes in the local structure of a DNA or RNA molecule, such as the transition between different helical forms or the folding of a ribozyme, will be reflected in a change in the ¹⁹F chemical shift.[23][24]

-

Ligand Binding: The binding of proteins, small molecules, or other nucleic acids to a fluorinated oligonucleotide can be monitored by observing changes in the ¹⁹F NMR spectrum.[21]

-

Dynamics: NMR relaxation experiments can provide information about the motional properties of the fluorinated probe and, by extension, the nucleic acid itself.

The minimal steric perturbation of a fluorine atom for a hydrogen atom means that in many cases, the fluorinated analog behaves structurally and functionally similarly to the native nucleic acid, making it a reliable reporter of the biomolecule's properties.[23]

Data Presentation

Table 1: In Vitro Anticancer Activity of Fluorinated Pyrimidines

| Compound | Cancer Cell Line | Assay Type | IC₅₀ (µM) | Citation |

| 5-Fluorouracil | SW1398 (Colon) | Cytotoxicity | 0.8 | [25] |

| Colo320 (Colon) | Cytotoxicity | 230 fmol/10⁶ cells | [25] | |

| Gemcitabine | A2780 (Ovarian) | DNA Incorporation | - | [23] |

| Colon 26-10 (Colon) | DNA Incorporation | - | [23] | |

| CCRF-CEM (Leukemia) | DNA Incorporation | - | [23] | |

| Trifluridine | HCT116 (Colon) | Cytotoxicity | - | [26] |

| Compound 6 (Fluorinated Schiff base) | A549 (Lung) | Cytotoxicity | 0.64 | [27] |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vitro Antiviral Activity of Fluorinated Pyrimidines

| Compound | Virus | Cell Line | Assay Type | EC₅₀ (µM) | Citation |

| Favipiravir | Influenza A (H1N1) | MDCK | Plaque Reduction | 0.19 - 22.48 | [4] |

| HCoV-NL63 | Caco-2 | qRT-PCR | 0.6203 | [9] | |

| Remdesivir (for comparison) | HCoV-NL63 | Caco-2 | qRT-PCR | 0.3806 | [9] |

| Brincidofovir | dsDNA viruses | Various | In vitro activity | 0.001 - 0.27 | [19] |

EC₅₀ values represent the concentration of a drug that is required for 50% inhibition of viral replication in vitro.

Table 3: Clinical Efficacy of Fluorinated Pyrimidine-Based Therapies

| Drug/Regimen | Condition | Study Phase | Efficacy Endpoint | Result | Citation |

| Capecitabine | Metastatic Colorectal Cancer | Phase II | Tumor Response Rate | 21-24% | [15] |

| Advanced Colon Cancer | - | Efficacy Rate | 50-72% | [5] | |

| Sofosbuvir + PEG-IFN + Ribavirin | Hepatitis C (Genotype 1) | NEUTRINO (Phase 3) | Sustained Virologic Response (SVR12) | 90% | [7] |

| Sofosbuvir + Ribavirin | Hepatitis C (Genotype 1) | - | SVR₂₄ | 68% (weight-based ribavirin), 48% (low-dose ribavirin) | [12] |

| Sofosbuvir + Daclatasvir ± Ribavirin | Hepatitis C (Genotype 3) | Phase III | SVR₁₂ | 87.5% (12 weeks), 92.3% (16 weeks) | [28] |

Table 4: Pharmacokinetic Parameters of Selected Fluorinated Pyrimidines

| Drug | Parameter | Value | Citation |

| Trifluridine (in Trifluridine/Tipiracil) | Bioavailability | 57% | [14] |

| t_max | 2 h | [14] | |

| Protein Binding | >96% | [3] | |

| Terminal Half-life | 2.1 h | [3] | |

| Tipiracil (in Trifluridine/Tipiracil) | Bioavailability | 27% | [14] |

| t_max | 3 h | [14] | |

| Protein Binding | <8% | [3] | |

| Terminal Half-life | 2.4 h | [3] |

Experimental Protocols

Synthesis of a Fluorinated Pyrimidine Nucleoside

The synthesis of fluorinated nucleosides can be achieved through various methods, including direct fluorination of a preformed nucleoside or coupling of a fluorinated sugar with a pyrimidine base. The following is a generalized protocol for the synthesis of a 2'-deoxy-2'-fluoro-pyrimidine nucleoside.

Materials:

-

Protected pyrimidine base (e.g., N-benzoyl-cytosine)

-

Protected and activated fluorinated sugar (e.g., 1-chloro-3,5-di-O-benzoyl-2-deoxy-2-fluoro-α-D-ribofuranose)

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

-

Lewis acid catalyst (e.g., tin(IV) chloride)

-

Deprotection reagents (e.g., methanolic ammonia)

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment for organic synthesis

Procedure:

-

Glycosylation: a. Dissolve the protected pyrimidine base in anhydrous acetonitrile under an inert atmosphere (e.g., argon or nitrogen). b. Add the protected and activated fluorinated sugar to the solution. c. Cool the reaction mixture to 0°C and slowly add the Lewis acid catalyst. d. Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC). e. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. f. Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography.

-

Deprotection: a. Dissolve the purified, protected nucleoside in methanolic ammonia. b. Stir the reaction at room temperature until the deprotection is complete (monitor by TLC). c. Concentrate the reaction mixture under reduced pressure. d. Purify the final fluorinated pyrimidine nucleoside by recrystallization or silica gel column chromatography.

Incorporation of Fluorinated Pyrimidines into Oligonucleotides via Solid-Phase Synthesis

Materials:

-

Controlled pore glass (CPG) solid support functionalized with the desired 3'-terminal nucleoside.

-

Phosphoramidites of the standard DNA/RNA bases and the desired fluorinated pyrimidine.

-

Activator solution (e.g., 5-ethylthiotetrazole in acetonitrile).

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane).

-

Capping solutions (e.g., acetic anhydride/lutidine/THF and N-methylimidazole/THF).

-

Oxidizing solution (e.g., iodine in THF/water/pyridine).

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine).

-

Automated DNA/RNA synthesizer.

-

HPLC for purification.

Procedure (performed on an automated synthesizer):

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the nucleoside on the CPG support is removed with the deblocking solution.

-

Coupling: The phosphoramidite of the next nucleotide in the sequence (standard or fluorinated) is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated with the capping solutions to prevent the formation of deletion mutants.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizing solution.

-

Repeat: Steps 1-4 are repeated for each subsequent nucleotide in the desired sequence.

-

Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by incubation with the cleavage and deprotection solution.

-

Purification: The crude oligonucleotide is purified by HPLC.

Cell Viability (MTT) Assay for Anticancer Activity

Materials:

-

Cancer cell line of interest.

-

Complete cell culture medium.

-

96-well cell culture plates.

-

Fluorinated pyrimidine compound to be tested.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of the fluorinated pyrimidine compound in cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[1][18]

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control and determine the IC₅₀ value.

¹⁹F NMR Spectroscopy of a Fluorinated Oligonucleotide

Materials:

-

Purified fluorinated oligonucleotide.

-

NMR buffer (e.g., sodium phosphate, NaCl, EDTA in D₂O).

-

NMR spectrometer equipped with a fluorine probe.

-

NMR tubes.

Procedure:

-

Sample Preparation: Dissolve the lyophilized fluorinated oligonucleotide in the NMR buffer to the desired concentration.

-

NMR Spectrometer Setup: Tune and match the fluorine probe to the ¹⁹F frequency. Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Data Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. Proton decoupling is often used to simplify the spectrum and improve sensitivity.

-

Data Processing: Apply an appropriate window function (e.g., exponential multiplication) to the free induction decay (FID) and perform a Fourier transform to obtain the frequency-domain spectrum.

-

Data Analysis: Reference the chemical shifts to an external standard (e.g., CCl₃F). Analyze the chemical shifts, line widths, and integrals of the ¹⁹F signals to obtain information about the structure and dynamics of the oligonucleotide.

Signaling Pathways and Experimental Workflows

Metabolic Activation and Mechanism of Action of 5-Fluorouracil

Metabolic activation pathway of 5-Fluorouracil (5-FU).

Workflow for Solid-Phase Oligonucleotide Synthesis

General workflow for solid-phase synthesis of fluorinated oligonucleotides.

Experimental Workflow for Evaluating Anticancer Activity

Workflow for assessing the in vitro anticancer activity of fluorinated pyrimidines.

Conclusion

Fluorinated pyrimidines continue to be a vital class of molecules in both the clinic and the research laboratory. Their diverse mechanisms of action, which disrupt fundamental cellular processes, have led to the development of highly effective anticancer and antiviral therapies. Furthermore, their unique properties make them invaluable tools for elucidating the intricate structures and functions of nucleic acids. The ongoing research into novel fluorinated pyrimidine analogs and their applications promises to further expand their therapeutic potential and our understanding of nucleic acid biochemistry.

References

- 1. Thymidylate Synthase Overexpression Drives the Invasive Phenotype in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. alfachemic.com [alfachemic.com]

- 7. Fluorinated Nucleosides: Synthesis and Biological Implication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation of fluorinated RNA nucleotide analogs potentially stable to enzymatic hydrolysis in RNA and DNA polymerase assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. 5-Fluorouracil targets thymidylate synthase in the selective suppression of TH17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 15. content.protocols.io [content.protocols.io]

- 16. pubs.acs.org [pubs.acs.org]

- 17. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vivo kinetics of thymidylate synthetase inhibition of 5-fluorouracil-sensitive and -resistant murine colon adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. In vitro comparison of currently available and investigational antiviral agents against pathogenic human double-stranded DNA viruses: A systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. in vitro Transcription Grade Ultrapure Nucleoside Triphosphates - Jena Bioscience [jenabioscience.com]

- 21. In vitro transcription of guide RNAs and 5'-triphosphate removal [protocols.io]

- 22. Non-Nucleoside Inhibitors Decrease Foot-and-Mouth Disease Virus Replication by Blocking the Viral 3Dpol - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Thymidylate synthase as a molecular target for drug discovery using the National Cancer Institute's Anticancer Drug Screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]

- 25. aacrjournals.org [aacrjournals.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Protocol to identify DNA-binding proteins recognizing nucleotide repeat dsDNAs - PMC [pmc.ncbi.nlm.nih.gov]

storage and stability of 5'-DMT-5-F-2'-dU Phosphoramidite

An In-depth Technical Guide to the Storage and Stability of 5'-DMT-5-F-2'-dU Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a critical building block in the synthesis of modified oligonucleotides. The fluorine substitution at the 5-position of the uracil base can impart desirable biological properties, such as increased nuclease resistance and enhanced binding affinity to target sequences. Ensuring the purity and stability of this phosphoramidite is paramount for the successful synthesis of high-quality therapeutic and diagnostic oligonucleotides. This guide provides a comprehensive overview of the recommended storage conditions, stability profile, and analytical methodologies for assessing the integrity of this compound.

Chemical Structure and Properties

Chemical Name: 5'-O-(4,4'-Dimethoxytrityl)-5-fluoro-2'-deoxyuridine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite

Molecular Formula: C₃₉H₄₆FN₄O₈P

Molecular Weight: 748.77 g/mol

Appearance: White to off-white powder

The structure of this compound is depicted in the diagram below. The key functional groups include the acid-labile 5'-DMT protecting group, the fluorinated nucleobase, and the reactive phosphoramidite moiety at the 3'-position, which is protected by a cyanoethyl group.

Caption: Chemical structure of this compound.

Storage and Handling

Proper storage and handling are critical to prevent the degradation of this compound. The phosphoramidite moiety is particularly susceptible to hydrolysis and oxidation.

Recommended Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C | Minimizes the rate of chemical degradation, including hydrolysis and oxidation.[1] |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the trivalent phosphorus atom to a pentavalent state, which renders it inactive for oligonucleotide synthesis. |

| Moisture | Dry/Anhydrous conditions | The phosphoramidite moiety is highly susceptible to hydrolysis. Water content should be kept to a minimum. |

| Light | Protected from light (amber vials) | Although not as critical as temperature and moisture, protection from light is good practice to prevent potential photodegradation. |

Handling Recommendations:

-

Always handle the solid phosphoramidite and its solutions under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).

-

Use anhydrous solvents, particularly anhydrous acetonitrile for dissolution prior to use in synthesis. The water content of the solvent should be less than 30 ppm.

-

Equilibrate the vial to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

For solutions, prepare them fresh before use. If short-term storage is necessary, store in a tightly sealed container under an inert atmosphere at -20°C.

Stability Profile and Degradation Pathways

The stability of phosphoramidites is influenced by the nucleobase, protecting groups, and storage conditions. While specific quantitative stability data for this compound is not extensively published, data from analogous deoxyribonucleoside phosphoramidites in solution provides valuable insights.

Long-Term Stability of Solid:

When stored as a solid at -20°C under an inert atmosphere, this compound is reported to be stable for at least four years.[1]

Solution Stability:

Phosphoramidites are significantly less stable in solution than as a solid. The primary degradation pathways are hydrolysis and reactions involving the cyanoethyl protecting group. A study on the solution stability of standard deoxyribonucleoside phosphoramidites in acetonitrile at room temperature under an inert atmosphere showed the following degradation over five weeks:

| Phosphoramidite | Purity Reduction (5 weeks) |

| dG(ib) | 39% |

| dA(bz) | 6% |

| dC(bz) | 2% |

| T | 2% |

| Data from Krotz et al., Nucleosides Nucleotides Nucleic Acids, 2004. This data is for analogous, non-fluorinated phosphoramidites and serves as a reference. |

Given that 5-F-dU is an analogue of thymidine, its stability in solution is expected to be relatively high, similar to that of the thymidine phosphoramidite. However, specific stability studies are recommended for critical applications.

Major Degradation Pathways:

The primary degradation pathway for phosphoramidites is hydrolysis of the P-N bond, leading to the formation of an H-phosphonate derivative and diisopropylamine. This reaction is catalyzed by water and any acidic impurities.

Caption: Primary degradation pathway of phosphoramidites via hydrolysis.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound should involve a combination of analytical techniques to monitor purity, water content, and functional performance.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of phosphoramidites and quantifying degradation products. Both reversed-phase (RP) and normal-phase (NP) chromatography can be employed.

a) Reversed-Phase HPLC (RP-HPLC)

| Parameter | Condition |

| Column | C18, 250 x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1 M Triethylammonium acetate (TEAA) in water, pH 7.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | A linear gradient appropriate for eluting the phosphoramidite and its impurities (e.g., 50-95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

| Detection | UV at 260 nm |

| Sample Preparation | Dissolve ~1 mg/mL in anhydrous acetonitrile. |

b) ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR is a powerful tool for specifically analyzing the phosphorus-containing species. It can distinguish the desired phosphoramidite from its oxidized (P(V)) and hydrolyzed (H-phosphonate) forms.

| Parameter | Condition |

| Solvent | Anhydrous CDCl₃ or CD₃CN containing 1% triethylamine (to prevent acid-catalyzed degradation) |

| Reference | External 85% H₃PO₄ at 0 ppm |

| Expected Chemical Shift | ~149 ppm (diastereomeric doublet) for the P(III) phosphoramidite. |

| Common Impurities | P(V) species (oxidized): ~0 ppm; H-phosphonate: ~5-10 ppm. |

Water Content Determination by Karl Fischer Titration

This method is used to quantify the amount of water in the solid phosphoramidite or in the anhydrous acetonitrile used for its dissolution.

| Parameter | Method |

| Technique | Coulometric Karl Fischer Titration |

| Sample Preparation | For solid phosphoramidite, accurately weigh a sample and add it directly to the titration cell. For solvents, inject a known volume. |

| Endpoint Detection | Bivoltammetric or biamperometric |

| Acceptance Criterion | For solid phosphoramidite, typically <0.2% w/w. For anhydrous acetonitrile, <30 ppm. |

Functional Testing: Oligonucleotide Synthesis

The ultimate test of a phosphoramidite's stability and purity is its performance in automated oligonucleotide synthesis.

Workflow:

Caption: Workflow for functional testing of phosphoramidites.

A decrease in coupling efficiency or the appearance of unexpected impurities in the final oligonucleotide product can indicate degradation of the phosphoramidite.

Accelerated Stability Studies

To predict the long-term stability and determine the shelf-life under recommended storage conditions, accelerated stability studies can be performed. This involves storing the phosphoramidite at elevated temperatures and monitoring its degradation over time.

Example Protocol:

-

Sample Preparation: Aliquot the solid phosphoramidite into several vials under an inert atmosphere.

-

Storage Conditions: Store the vials at various temperatures, for example:

-

-20°C (control)

-

4°C

-

25°C

-

40°C

-

-

Time Points: Pull samples at predetermined time points (e.g., 1, 2, 4, 8, 12 weeks).

-

Analysis: At each time point, analyze the samples for purity by HPLC and ³¹P NMR, and for water content by Karl Fischer titration.

-

Data Analysis: Plot the purity versus time for each temperature. The data from the elevated temperatures can be used to model the degradation kinetics (e.g., using the Arrhenius equation) to predict the long-term stability at the recommended storage temperature of -20°C.

Conclusion

The stability of this compound is crucial for the synthesis of high-quality modified oligonucleotides. By adhering to strict storage and handling protocols, particularly storage at -20°C under a dry, inert atmosphere, the integrity of the phosphoramidite can be maintained for extended periods. Regular analytical testing using HPLC, ³¹P NMR, and Karl Fischer titration is recommended to ensure the quality of the reagent, especially for critical applications in drug development and diagnostics. While specific degradation kinetics for this molecule are not widely published, the established principles of phosphoramidite chemistry provide a robust framework for its successful storage and use.

References

safety and handling precautions for fluorinated phosphoramidites

An In-depth Technical Guide to the Safety and Handling of Fluorinated Phosphoramidites

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the , a class of reagents increasingly used in the synthesis of modified oligonucleotides for therapeutic and research applications. While offering unique benefits in terms of the stability and binding affinity of the resulting oligonucleotides, the fluorine moiety introduces specific hazards that necessitate stringent safety protocols.[1][2] This document outlines these hazards, provides recommendations for safe handling, and details emergency procedures.

Introduction to Fluorinated Phosphoramidites

Fluorinated phosphoramidites are essential building blocks for the synthesis of modified nucleic acids. The incorporation of fluorine at positions such as the 2'-position of the ribose sugar can enhance the thermal stability of duplexes with RNA and increase resistance to nuclease degradation.[2][3] However, the high electronegativity of fluorine and the reactivity of the phosphoramidite group require careful handling to prevent reagent degradation and ensure laboratory safety.[2][4]

Core Hazards

The primary hazards associated with fluorinated phosphoramidites stem from their inherent instability and the potential for the release of toxic compounds upon decomposition or reaction with incompatible substances.

-

Instability: Like all phosphoramidites, fluorinated analogues are sensitive to moisture and oxidation.[4] Hydrolysis can occur upon exposure to ambient humidity, leading to the formation of the corresponding H-phosphonate and releasing the diisopropylamine side-chain.[5]

-

Hazards of Decomposition Products:

-

Hydrogen Fluoride (HF): A significant concern is the potential for the release of hydrogen fluoride gas or the formation of hydrofluoric acid upon decomposition or improper quenching of fluorinated reagents.[11] HF is an extremely corrosive and toxic substance that can cause severe, painful burns with delayed symptoms and can be fatal upon significant exposure.[12][13][14][15]

-

Organophosphorus Compounds: Some organophosphorus fluoridates are highly toxic and can act as nerve agents by inhibiting acetylcholinesterase.[11][16][17] While the phosphoramidites used in oligonucleotide synthesis are not nerve agents, their decomposition could potentially generate other hazardous organophosphorus compounds.[11][16]

-

Hazard Summary Table

| Hazard | Description | Potential Consequences |

| Acute Toxicity | May be harmful if inhaled, swallowed, or in contact with skin.[16] | Irritation to the respiratory tract, skin, and eyes. Systemic toxicity is possible. |

| Corrosivity | Potential to release hydrogen fluoride (HF) upon decomposition.[11] | Severe skin and eye burns, deep tissue damage, and systemic toxicity from fluoride ion absorption.[12][14][15] |

| Reactivity | Reacts with water/moisture and oxidizers.[4] | Degradation of the reagent, release of volatile and potentially flammable byproducts. |

| Chronic Toxicity | Limited data available. Based on fluorinated nucleoside analogues, potential for cytotoxicity.[1][8][9][10] | Unknown long-term effects. Handle as a substance with potential chronic toxicity. |

Personal Protective Equipment (PPE)

Due to the hazardous nature of fluorinated phosphoramidites and their potential decomposition products, a stringent PPE protocol is mandatory.

PPE Requirements Table

| Body Part | Required PPE | Specifications |

| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are essential. A face shield should be worn over the goggles when handling larger quantities or when there is a risk of splashing.[14] |

| Skin (Hands) | Double Gloving | An inner pair of nitrile gloves and an outer pair of chemical-resistant gloves (e.g., neoprene or Viton™) are recommended.[14] |

| Skin (Body) | Laboratory Coat and Chemical Apron | A flame-resistant lab coat should be worn. When handling larger quantities, a chemical-resistant apron is also required.[14] |

| Respiratory | Chemical Fume Hood | All handling of fluorinated phosphoramidites must be conducted in a certified chemical fume hood to prevent inhalation of powders or vapors. |

Handling and Storage Procedures

Proper handling and storage are critical to maintain the integrity of fluorinated phosphoramidites and to ensure the safety of laboratory personnel.

-

Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a freezer at -20°C.[4] Protect from moisture and light.

-

Handling:

-

Allow the container to warm to room temperature before opening to prevent condensation of moisture.

-

All manipulations, including weighing and dissolution, must be performed under an inert atmosphere in a chemical fume hood.

-

Use anhydrous solvents (e.g., acetonitrile) for dissolution.

-

Avoid creating dust when handling the solid material.

-

Clean up any spills promptly, following the emergency procedures outlined below.

-

Experimental Protocols

Protocol for Dissolution of Fluorinated Phosphoramidites

-

Preparation: Ensure all glassware is dry. Have anhydrous acetonitrile and a syringe with a needle ready.

-

Inert Atmosphere: In a chemical fume hood, carefully open the phosphoramidite container under a stream of argon or nitrogen.

-

Dissolution: Add the required volume of anhydrous acetonitrile to the vial to achieve the desired concentration (typically 0.1 M).

-

Mixing: Gently swirl the vial to dissolve the solid.

-

Storage of Solution: If not for immediate use, the solution can be stored for a short period (2-3 days) at 2-8°C under an inert atmosphere.[3]

Use in Automated Oligonucleotide Synthesis

-

Instrument Preparation: Ensure the DNA/RNA synthesizer is clean, dry, and properly maintained.

-

Reagent Installation: Place the vial containing the dissolved fluorinated phosphoramidite onto the synthesizer.

-

Coupling Time: Fluorinated phosphoramidites, such as 2'-fluoro phosphoramidites, may require a longer coupling time (e.g., 3 minutes) compared to standard phosphoramidites to ensure high coupling efficiency.[3]

-

Post-Synthesis: After the synthesis is complete, remove the reagent vial from the synthesizer and store it appropriately.

Protocol for Quenching and Disposal of Unused Reagents

Unused or expired fluorinated phosphoramidites must be quenched before disposal. This procedure should be performed in a chemical fume hood.

-

Preparation: Place the flask or vial containing the phosphoramidite solution in an ice bath. Have a stir bar in the vessel.

-

Initial Quenching: Slowly add isopropanol to the cooled, stirring solution.[18] This is a less vigorous reaction than with water.

-

Sequential Quenching: After the reaction with isopropanol subsides, slowly add ethanol, followed by methanol, and finally, a 1:1 mixture of methanol and water.[19][20]

-

Neutralization: Once the quenching is complete and the solution has warmed to room temperature, neutralize the solution with a weak acid like citric acid or acetic acid.[18]

-

Disposal: The neutralized solution should be disposed of as hazardous aqueous waste according to institutional guidelines.

Emergency Procedures

Spills

-

Small Spill (in a fume hood):

-

Contain the spill with a non-combustible absorbent material (e.g., sand or vermiculite).

-

Using non-sparking tools, collect the absorbed material into a sealable container.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

Dispose of all contaminated materials as hazardous waste.

-

-

Large Spill (or any spill outside a fume hood):

-

Evacuate the immediate area and alert others.

-

Contact your institution's emergency response team.

-

Prevent entry into the contaminated area.

-

Exposures

Immediate and appropriate first aid is critical in the event of an exposure. A copy of the Safety Data Sheet (SDS) should accompany the victim to the medical facility.

| Exposure Route | First Aid Procedure |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing contaminated clothing.[13] After flushing, apply 2.5% calcium gluconate gel to the affected area and massage it in.[12][15] Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[12][13][15] Seek immediate medical attention. Do not apply calcium gluconate gel to the eyes.[15] |

| Inhalation | Move the individual to fresh air.[12][13] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink large amounts of water to dilute the substance. Seek immediate medical attention. |

Visualizations

Caption: A logical workflow for the safe handling of fluorinated phosphoramidites.

Caption: Decision tree for responding to a fluorinated phosphoramidite spill.

References

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. glenresearch.com [glenresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 7. Comparing LD50/LC50 Machine Learning Models for Multiple Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Transporters in the Toxicity of Nucleoside and Nucleotide Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4′-Fluoro-nucleosides and nucleotides: from nucleocidin to an emerging class of therapeutics - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00762B [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Poison to Promise: The Resurgence of Organophosphorus Fluoride Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. carleton.ca [carleton.ca]

- 13. uthsc.edu [uthsc.edu]

- 14. UofR: EH&S: Laboratory Safety: Hydrofluoric Acid [safety.rochester.edu]

- 15. apsc-mtrl.sites.olt.ubc.ca [apsc-mtrl.sites.olt.ubc.ca]

- 16. Effects of chemical reactivity of the toxicity of phosphorus fluoridates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Reddit - The heart of the internet [reddit.com]

- 18. chemistry.nd.edu [chemistry.nd.edu]

- 19. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 20. ehs.oregonstate.edu [ehs.oregonstate.edu]

Methodological & Application

Application Note: Solid-Phase Synthesis of RNA Containing 5-Fluoro Pyrimidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleotides into RNA oligonucleotides is a powerful tool for enhancing their therapeutic potential and for studying their biological functions. 5-Fluoro pyrimidines, such as 5-fluorouracil (5-FU) and 5-fluorocytidine (5-FC), are of particular interest due to their ability to modulate the structural and functional properties of RNA. The introduction of a fluorine atom at the C5 position of pyrimidines can enhance thermal stability, nuclease resistance, and binding affinity of RNA molecules.[1] These properties make 5-fluoro pyrimidine-modified RNA valuable for various applications, including antisense therapy, RNA interference (RNAi), and as probes for NMR-based structural studies.[1][2] This document provides a detailed guide to the solid-phase synthesis of RNA oligonucleotides containing 5-fluoro pyrimidines using phosphoramidite chemistry.

Applications

The unique properties of 5-fluoro pyrimidine-modified RNA lend themselves to a variety of applications in research and drug development:

-

Antisense Oligonucleotides: Enhanced nuclease resistance and binding affinity can improve the efficacy and longevity of antisense oligonucleotides designed to modulate gene expression.

-

siRNA Therapeutics: Modification with 5-fluoro pyrimidines can increase the stability of siRNA duplexes, potentially leading to more potent and prolonged gene silencing effects.

-

RNA Aptamers: The introduction of fluorine can lead to aptamers with higher affinity and specificity for their targets, as well as improved stability in biological fluids.

-

NMR Spectroscopy: 5-Fluoro pyrimidines serve as sensitive probes for 1D ¹⁹F NMR spectroscopy, allowing for the study of RNA secondary structure and conformational changes without the issue of resonance degeneracy common in ¹H NMR.[1][3]

-

Biological Probes: These modified RNAs can be used to investigate RNA-protein interactions and other cellular processes involving RNA.

Data Presentation

The efficiency of incorporating modified phosphoramidites is crucial for the successful synthesis of high-quality RNA oligonucleotides. The following tables summarize key quantitative data related to the solid-phase synthesis of RNA containing 5-fluoro pyrimidines.

Table 1: Phosphoramidite Coupling Parameters

| Phosphoramidite | Activator | Coupling Time (minutes) | Coupling Efficiency (%) | Reference |

| Standard RNA Phosphoramidites | 5-Ethylthio-1H-tetrazole (ETT) | 6 | >98 | [4] |

| Standard RNA Phosphoramidites | 5-Benzylthio-1H-tetrazole (BTT) | 3 | >98 | [4] |

| 5-Fluoro-O⁴-methyl uridine | Not specified | Not specified | >98 | [1] |

| f⁵C ²'-ACE-phosphoramidite | 5-Ethylthio-1H-tetrazole (ETT) | 3.5 | Not specified | [5] |

Table 2: Post-Synthesis Characterization

| Analysis Method | Purpose | Key Findings | Reference |

| MALDI-TOF Mass Spectrometry | Verification of molecular weight of the final product. | Confirms the successful incorporation of 5-fluoro pyrimidines and the integrity of the full-length oligonucleotide. | [6][7] |

| Anion-Exchange HPLC | Purity assessment and purification. | Allows for the separation of the full-length product from shorter failure sequences, enabling purification to >99% purity. | [8] |

| ¹⁹F NMR Spectroscopy | Structural analysis. | Provides insights into the local environment of the fluorine label, useful for studying RNA conformation and dynamics. | [1][3] |

Experimental Protocols

The following protocols provide a detailed methodology for the solid-phase synthesis, deprotection, purification, and characterization of RNA oligonucleotides containing 5-fluoro pyrimidines.

Protocol 1: Solid-Phase Synthesis of 5-Fluoro Pyrimidine-Containing RNA

This protocol outlines the automated solid-phase synthesis of RNA oligonucleotides using 5-fluoro pyrimidine phosphoramidites on a standard DNA/RNA synthesizer. The synthesis proceeds in the 3' to 5' direction.[9][10][11][12]

Materials:

-

Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside.

-

Standard RNA phosphoramidites (A, C, G, U) and 5-fluoro pyrimidine phosphoramidites (5-fluorouridine, 5-fluorocytidine), dissolved in anhydrous acetonitrile.

-

Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).

-

Capping Solution A (Acetic anhydride/Pyridine/THF) and Capping Solution B (16% N-Methylimidazole in THF).

-

Oxidizing Solution (0.02 M Iodine in THF/Water/Pyridine).

-

Deblocking Solution (3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)).

-

Anhydrous acetonitrile for washing.

Procedure:

The synthesis cycle consists of four main steps, which are repeated for each nucleotide addition:

-

Detritylation (Deblocking):

-

The 5'-dimethoxytrityl (DMT) protecting group of the nucleoside attached to the solid support is removed by treating the column with the Deblocking Solution.

-

The column is then washed extensively with anhydrous acetonitrile to remove the cleaved DMT group and any residual acid.

-

-

Coupling:

-

The 5-fluoro pyrimidine phosphoramidite (or standard phosphoramidite) and the Activator solution are simultaneously delivered to the synthesis column.

-

The coupling reaction is allowed to proceed for a specified time (e.g., 3.5 - 6 minutes).[4][5]

-

After coupling, the column is washed with anhydrous acetonitrile.

-

-

Capping:

-

Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps.

-

Capping Solution A and Capping Solution B are delivered to the column.

-

The column is then washed with anhydrous acetonitrile.

-

-

Oxidation:

-

The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester by treating the column with the Oxidizing Solution.

-

The column is washed with anhydrous acetonitrile to remove excess iodine.

-

These four steps are repeated until the desired RNA sequence is synthesized.

Protocol 2: Deprotection and Cleavage of the Synthesized RNA

This protocol describes the removal of protecting groups from the synthesized RNA and its cleavage from the solid support.[4][13][14]

Materials:

-

Ammonium hydroxide/40% aqueous methylamine (1:1, v/v) (AMA).

-

Triethylamine trihydrofluoride (TEA·3HF).

-

N-Methylpyrrolidinone (NMP) or Dimethyl sulfoxide (DMSO).

-

3 M Sodium Acetate, pH 5.2.

-

n-Butanol.

-

70% Ethanol.

Procedure:

-

Base and Phosphate Protecting Group Removal and Cleavage:

-

Transfer the CPG support from the synthesis column to a screw-cap vial.

-

Add 1 mL of AMA solution to the vial.

-

Incubate the vial at 65°C for 15 minutes.

-

Cool the vial on ice and carefully transfer the supernatant to a new tube.

-

Wash the CPG with 0.5 mL of RNase-free water and combine the supernatant with the previous one.

-

Dry the combined solution in a vacuum concentrator.

-

-

2'-Hydroxyl Protecting Group (TBDMS) Removal:

-

To the dried pellet, add a solution of TEA·3HF in NMP or DMSO (e.g., 250 µL of a solution prepared by mixing 1.5 mL NMP, 750 µL Triethylamine, and 1 mL TEA·3HF).[13]

-

Incubate the mixture at 65°C for 2.5 hours.

-

Cool the reaction on ice.

-

-

Precipitation of the RNA:

-

Add 25 µL of 3 M Sodium Acetate to the deprotection mixture.

-

Add 1 mL of n-butanol and vortex thoroughly.

-

Incubate at -20°C or lower for at least 1 hour to precipitate the RNA.

-

Centrifuge at high speed for 30 minutes to pellet the RNA.

-

Carefully decant the supernatant.

-

Wash the RNA pellet with 70% ethanol, centrifuge again, and decant the ethanol.

-

Dry the pellet under vacuum.

-

Resuspend the purified RNA in an appropriate volume of RNase-free water or buffer.

-

Protocol 3: Purification of 5-Fluoro Pyrimidine-Containing RNA by HPLC

This protocol describes the purification of the deprotected RNA oligonucleotide using anion-exchange or ion-pair reversed-phase high-performance liquid chromatography (HPLC).[8][15][16]

Materials:

-

HPLC system with a suitable column (anion-exchange or reversed-phase).

-

Mobile Phase A (e.g., 0.1 M Triethylammonium acetate (TEAA), pH 7.0).

-

Mobile Phase B (e.g., 0.1 M TEAA, pH 7.0, with 25% acetonitrile).[16]

-

RNase-free water and collection tubes.

Procedure:

-

Sample Preparation:

-

Resuspend the dried RNA pellet from the deprotection step in Mobile Phase A.

-

Filter the sample through a 0.22 µm filter to remove any particulate matter.

-

-

HPLC Separation:

-

Equilibrate the HPLC column with the initial mobile phase conditions.

-

Inject the RNA sample onto the column.

-

Elute the RNA using a linear gradient of Mobile Phase B. The gradient should be optimized to achieve good separation of the full-length product from failure sequences.

-

Monitor the elution profile at 260 nm.

-

-

Fraction Collection and Desalting:

-

Collect fractions corresponding to the main peak (the full-length product).

-

Pool the desired fractions and desalt by methods such as ethanol precipitation or size-exclusion chromatography.

-

Lyophilize the desalted RNA to obtain a pure powder.

-

Protocol 4: Characterization by MALDI-TOF Mass Spectrometry